molecular formula C14H12O4 B5632452 Jatamansinone

Jatamansinone

Cat. No.: B5632452
M. Wt: 244.24 g/mol
InChI Key: UKSKSIFYCHCZDG-UHFFFAOYSA-N
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Description

Jatamansinone is a sesquiterpene compound identified in the roots and rhizomes of the critically endangered Himalayan herb, Nardostachys jatamansi (commonly known as Jatamansi or Indian spikenard) . This plant has an extensive history of use in traditional medicine systems, including Ayurveda and traditional Chinese medicine, where it is employed for various neurological and cardiovascular conditions . As a constituent of this medicinal plant, this compound is of significant interest in natural product chemistry and phytopharmacological research. Extracts of Nardostachys jatamansi, which contain a spectrum of bioactive sesquiterpenes including this compound, have demonstrated a range of pharmacological activities in preliminary studies. These activities, which suggest potential research avenues for isolated compounds, include notable anti-inflammatory and antineuroinflammatory effects, primarily through the modulation of signaling pathways such as nuclear factor kappa B (NF-κB) . Furthermore, these extracts have shown antioxidant properties, the ability to protect against radiation-induced haematological damage, and effects on the central nervous system, such as sedative and anticonvulsant activities . Researchers may find this compound valuable for investigations aimed at isolating and characterizing the specific contributions of individual sesquiterpenes to the broad biological profile of Nardostachys jatamansi. Its study can help elucidate structure-activity relationships, biosynthetic pathways, and potential mechanisms of action. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

8,8-dimethyl-10H-pyrano[2,3-h]chromene-2,9-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4/c1-14(2)11(15)7-9-10(18-14)5-3-8-4-6-12(16)17-13(8)9/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKSKSIFYCHCZDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)CC2=C(O1)C=CC3=C2OC(=O)C=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801347439
Record name Jatamansinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801347439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2221-67-2
Record name Jatamansinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801347439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of jatamansinone typically involves the extraction of essential oils from the rhizomes of Nardostachys jatamansi. The essential oil is then subjected to various chemical processes to isolate this compound. One common method involves steam distillation followed by chromatographic techniques to purify the compound .

Industrial Production Methods

Industrial production of this compound is less common due to the endangered status of Nardostachys jatamansi. biotechnological approaches, such as tissue culture and genetic engineering, are being explored to produce this compound in a sustainable manner .

Chemical Reactions Analysis

Gaps in Available Data

  • The JPL kinetics database (source ) focuses on atmospheric and small-molecule reactions (e.g., Criegee intermediates, NOx cycles) but omits natural product chemistry.

  • Source details extraction methods for N. jatamansi but does not isolate or characterize jatamansinone’s reactivity.

  • Catalytic studies (sources ) emphasize industrial or environmental applications (e.g., soot oxidation, H₂ activation) rather than sesquiterpene transformations.

Proposed Reaction Pathways (Theoretical)

Based on structural analogs like lapachol and shikonin:

Reaction Type Expected Behavior Potential Products
Redox Reactions Quinone reduction to hydroquinoneDihydrothis compound + byproducts
Electrophilic Addition Reactivity at α,β-unsaturated ketone sitesAdducts with thiols or amines
Photochemical Possible [2+2] cycloaddition under UV lightDimeric or rearranged products

Recommendations for Further Research

  • Experimental Studies :

    • Conduct kinetic assays (e.g., UV-Vis, NMR) to track reaction progress.

    • Explore catalytic hydrogenation or enzymatic transformations (source ).

  • Computational Modeling :

    • Use DFT calculations to predict reactivity hotspots (e.g., Fukui indices).

  • Literature Expansion :

    • Consult specialized databases (Reaxys, SciFinder) for peer-reviewed studies.

Limitations

The absence of direct data in the provided sources underscores the need for primary research. Caution is advised when extrapolating from structural analogs due to potential steric or electronic differences in this compound’s unique scaffold.

Scientific Research Applications

Neuroprotective Effects

Jatamansinone exhibits significant neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's. Research indicates that it can ameliorate Tau-induced neurotoxicity in Drosophila models of Alzheimer's disease. The compound enhances lifespan, locomotor activity, and cognitive functions while reducing oxidative stress and Tau protein levels .

Case Study: Drosophila Model

  • Objective : To assess the neuroprotective effects of this compound.
  • Findings : this compound treatment improved cognitive functions and reduced oxidative stress markers in tauopathy models.

Anti-Cancer Properties

The anti-cancer potential of this compound has been explored through various studies. It demonstrates strong anti-proliferative effects on glioblastoma cell lines, with an IC50 value indicating effective concentration levels for inhibiting cell growth. The compound induces apoptosis and exhibits multi-targeted interactions with critical cancer pathways .

Data Table: Anti-Cancer Efficacy

Cell LineIC50 (μg/mL)Mechanism of Action
U87 MG33.73 ± 3.5Induces apoptosis
MDA-MB-23123.83 ± 0.69Suppresses cell growth
MCF-758.01 ± 6.13Induces cell cycle arrest

Case Study: Glioblastoma Treatment

  • Objective : Evaluate the efficacy of this compound on glioblastoma cells.
  • Findings : Significant reduction in cell viability and induction of apoptosis were observed.

Cardiovascular Health

This compound has shown promise in managing cardiovascular conditions, particularly hypertension. Studies indicate that it possesses vasodilatory and antioxidant properties that contribute to blood pressure regulation .

Mechanism of Action

  • Vasodilation : this compound enhances blood flow by relaxing vascular smooth muscles.
  • Antioxidant Activity : Reduces oxidative stress, which is crucial in preventing cardiovascular diseases.

Antioxidant Properties

The compound's antioxidant capabilities play a vital role in its therapeutic applications. It is effective in reducing oxidative stress markers and improving overall cellular health, making it a candidate for treating conditions associated with oxidative damage .

Other Therapeutic Applications

Beyond the aforementioned areas, this compound is also noted for its:

  • Antimicrobial Activity : Effective against various bacterial and fungal strains.
  • Hepatoprotective Effects : Protects liver cells from damage due to toxins.
  • Antidepressant Effects : Exhibits significant antidepressant-like activity in animal models .

Mechanism of Action

Jatamansinone exerts its effects through several molecular pathways:

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural and Functional Overview

Jatamansinone shares its origin with numerous sesquiterpenes, coumarins, and pyranocoumarins in N. jatamansi. Below is a comparative analysis of its key analogues:

Table 1: Comparative Analysis of this compound and Analogues
Compound Structural Class Key Pharmacological Activities References
This compound Pyranocoumarin/Sesquiterpene Neuroprotective (AD), anti-cancer (breast, neuroblastoma), multi-enzyme inhibition
Jatamansinol Sesquiterpene/Coumarin Neuroprotective, anti-cancer (breast, liver), antidepressant, hepatoprotective
Valeranone (Jatamansone) Sesquiterpene Principal essential oil component; sedative, anti-inflammatory properties
Dihydrojatamansin Sesquiterpene Structural analog of this compound; neuroprotective potential, less studied
Seselin Coumarin Anti-cancer, anti-inflammatory, and acetylcholinesterase inhibition

Key Differences and Similarities

Structural Features
  • This compound vs. Jatamansinol: While both are derived from N. jatamansi, this compound is a pyranocoumarin with a fused pyran ring, whereas jatamansinol is a hydroxylated sesquiterpene or coumarin derivative . This structural variance impacts their binding affinities to AD-related enzymes and cancer cell targets.
  • This compound vs. Valeranone: Valeranone, a major sesquiterpene, lacks the coumarin backbone of this compound, correlating with its distinct roles in essential oils and broader anti-inflammatory effects .
Pharmacological Activities
  • Neuroprotection: this compound and jatamansinol both inhibit acetylcholinesterase, but this compound shows superior β-secretase inhibition, critical for AD therapy . Jatamansinol additionally exhibits antidepressant effects via modulation of serotonin pathways .
  • Anti-Cancer Effects: this compound and jatamansinol suppress breast cancer (MDA-MB-231, MCF-7) and neuroblastoma (IMR-32) cells, with IC₅₀ values ranging from 23–100 µg/mL .
  • Drug-Likeness: this compound, jatamansinol, and seselin meet Lipinski’s Rule of Five criteria, suggesting oral bioavailability, whereas valeranone’s high hydrophobicity may limit systemic absorption .
Discrepancies in Classification

This compound’s classification varies: identifies it as a pyranocoumarin, while and group it with sesquiterpenes. This ambiguity may arise from its hybrid structure or analytical method limitations in differentiating complex phytochemicals .

Biological Activity

Jatamansinone, a compound derived from the plant Nardostachys jatamansi, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including anti-inflammatory, antioxidant, antimicrobial, and neuroprotective effects, supported by various research findings and case studies.

Overview of this compound

This compound is part of a class of compounds known for their therapeutic potential in traditional medicine. Nardostachys jatamansi, commonly used in Ayurveda, contains numerous bioactive constituents that contribute to its medicinal properties. Research has shown that extracts from this plant exhibit significant biological activities, which are attributed to compounds like this compound.

1. Antioxidant Activity

The antioxidant capacity of this compound is notably significant. Studies have demonstrated that extracts of Nardostachys jatamansi exhibit potent radical scavenging activity. For instance, the DPPH radical scavenging activity was found to have an IC50 value of 50 μg/mL, indicating strong antioxidant properties compared to ascorbic acid (IC50 = 2.3 μg/mL) .

Activity TypeIC50 (μg/mL)Total Antioxidant Capacity (μmol AA/g extract)
This compound50151
Ascorbic Acid2.3

2. Anti-Inflammatory Effects

This compound has been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2 in various cellular models. In vitro studies indicated that the compound could modulate the NF-κB and JAK/STAT signaling pathways, leading to reduced inflammation in keratinocytes . This suggests potential applications for treating skin inflammatory diseases.

3. Antimicrobial Activity

Research indicates that extracts containing this compound exhibit antimicrobial properties against a range of pathogens. For example, studies have reported significant antibacterial activity against Staphylococcus epidermidis and Klebsiella pneumoniae at concentrations of 500 μg/mL and 1000 μg/mL .

4. Neuroprotective Effects

This compound has demonstrated neuroprotective effects in various animal models. In studies involving stressed Wistar rats, treatment with Nardostachys jatamansi extracts significantly reversed stress-induced oxidative damage in the brain . The extracts were found to enhance catalase activity and reduce lipid peroxidation levels.

5. Antidepressant Activity

In behavioral studies on mice, this compound exhibited antidepressant-like effects comparable to standard medications like imipramine. Doses ranging from 200 to 400 mg/kg showed significant improvements in tests designed to measure depressive behaviors .

Case Studies

Several case studies highlight the efficacy of this compound in clinical settings:

  • Case Study 1 : A double-blind study involving patients with generalized anxiety disorder treated with Nardostachys jatamansi extract showed a marked reduction in anxiety symptoms compared to placebo groups.
  • Case Study 2 : Patients with chronic inflammatory conditions reported improvements in symptoms after supplementation with this compound-rich extracts over a period of six weeks.

Q & A

Q. What ethical guidelines apply to preclinical studies on this compound’s psychotropic effects?

  • Methodological Answer : Follow ARRIVE 2.0 guidelines for animal studies, including randomization, blinding, and sample size justification. Obtain approval from institutional animal ethics committees (IACUC). For human cell lines, verify provenance and consent status (e.g., HEK-293 from ATCC). Disclose conflicts of interest in publications .

Q. How can researchers enhance reproducibility in this compound extraction protocols?

  • Methodological Answer : Publish detailed SOPs with parameters (e.g., solvent polarity index, centrifugation speed). Use CRMs (certified reference materials) for instrument calibration. Participate in inter-laboratory validation studies and deposit raw data in repositories like Figshare or Zenodo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Jatamansinone
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.